4-(5-Bromo-2-thienyl)pyrimidine-2-thiol
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Overview
Description
Synthesis Analysis
The synthesis of 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol and related compounds involves multi-step reactions, including cyclization, nucleophilic substitution, and bromination. A facile three-step procedure has been documented for synthesizing thieno[2,3-d]pyrimidine derivatives, highlighting the mild reaction conditions, simple purification, and good yields characteristic of these synthetic routes (Yang et al., 2014). Another approach involves the use of 1-(5-bromobenzofuran-2-yl)ethanone as a precursor to synthesize a range of heterocyclic compounds, including thieno[3,2-d]pyrimidines (Abdelhamid et al., 2016).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied through techniques such as X-ray diffraction analysis. These studies reveal that these molecules generally assume a planar conformation, which can significantly influence their chemical properties and reactivity (Yang et al., 2014).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo a variety of chemical reactions, including Suzuki cross-coupling and nucleophilic aromatic substitution, which are convenient methods for introducing diverse functional groups into the pyrimidine core. These reactions enable the synthesis of mono and di(thienyl) substituted pyrimidines with significant antimycobacterial activity (Verbitskiy et al., 2015).
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Pyrimidine derivatives, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, are used in the synthesis of new compounds . They are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
- Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
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Scientific Field: Medicinal Chemistry
- Application : Pyrimidine derivatives, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
- Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
- Results or Outcomes : The literature data analysis shows that the title compounds possess diverse biological activities .
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Scientific Field: Pharmacology
- Application : Pyrimidine derivatives have a wide range of pharmaceutical and pharmacological applications such as antineoplastic, antiviral, antibacterial, expectorant, urinary tract infection, parkinsonism, anthelmintic, vasodilator, liver disorder, infections of the respiratory tract and ear, treatment of gastrointestinal roundworms, peripheral neuropathies and disorders associated with hyperuricaemia .
- Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
- Results or Outcomes : The literature data analysis shows that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Scientific Field: Biochemistry
- Application : Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
-
Scientific Field: Inflammation Research
- Application : Pyrimidines, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to possess anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods of Application : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Scientific Field: Neuropharmacology
- Application : Pyrimidines, including potentially “4-(5-Bromo-2-thienyl)pyrimidine-2-thiol”, have been found to interact with serotonin (5-HT) receptor sites . This interaction is expected to enhance affinity and could potentially be used in the treatment of conditions related to these receptors .
- Methods of Application : The synthesis of these compounds often involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
- Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Safety And Hazards
properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-7-2-1-6(13-7)5-3-4-10-8(12)11-5/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOMUHWHSOGWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363138 |
Source
|
Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
CAS RN |
175202-82-1 |
Source
|
Record name | 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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